molecular formula C19H17N7OS B11069978 N-(4-methylphenyl)-6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine

N-(4-methylphenyl)-6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11069978
M. Wt: 391.5 g/mol
InChI Key: CBIDQYFCMLLACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a phenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-amino-6-chloro-1,3,5-triazine with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylaniline to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Chemical Reactions Analysis

N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. In cancer research, it has been found to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .

Properties

Molecular Formula

C19H17N7OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-N-(4-methylphenyl)-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17N7OS/c1-12-7-9-14(10-8-12)21-18-23-15(22-17(20)24-18)11-28-19-26-25-16(27-19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H3,20,21,22,23,24)

InChI Key

CBIDQYFCMLLACK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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